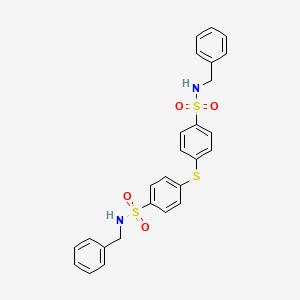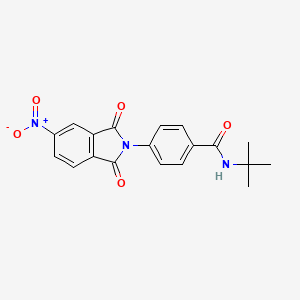![molecular formula C23H14N2O7 B3744382 4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE](/img/structure/B3744382.png)
4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE
Overview
Description
4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is a complex organic compound that features a nitrobenzoyl group, a dioxo-dihydro-isoindolyl moiety, and a phenyl acetate group
Preparation Methods
The synthesis of 4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors to form the isoindole ring system.
Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl precursor, followed by its attachment to the isoindole core.
Acetylation: The final step involves the acetylation of the phenyl group to form the phenyl acetate moiety.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindole core can interact with various enzymes or receptors. The phenyl acetate group may enhance the compound’s ability to penetrate biological membranes, facilitating its action within cells.
Comparison with Similar Compounds
Similar compounds include other nitrobenzoyl derivatives and isoindole-containing molecules. Compared to these compounds, 4-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Nitazoxanide: A nitrothiazole derivative with antiparasitic activity.
Tizoxanide: The active metabolite of nitazoxanide.
4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A compound with potential antileishmanial and trypanocidal activity.
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c1-13(26)32-18-8-6-16(7-9-18)24-22(28)19-10-5-15(12-20(19)23(24)29)21(27)14-3-2-4-17(11-14)25(30)31/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIFOOVPDLHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3744315.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate](/img/structure/B3744324.png)
![2-[4-[(2,4-dichlorobenzoyl)amino]phenoxy]acetic acid](/img/structure/B3744330.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzamide](/img/structure/B3744335.png)
![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3744338.png)
![1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE](/img/structure/B3744339.png)



![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)

![1,1'-[(2,2-diphenylethyl)imino]di(2-propanol)](/img/structure/B3744387.png)
